N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide
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Overview
Description
N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide is an organic compound that features a tert-butyl group, two chlorine atoms, and a phenyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with tert-butylamine and aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Amines or sulfides.
Scientific Research Applications
Chemistry
In chemistry, N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable intermediate in the synthesis of more complex molecules .
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays and structural biology studies .
Medicine
Although not widely used in medicine, derivatives of this compound may have potential as therapeutic agents due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl and phenyl groups contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2,4-dichlorobenzenesulfonamide
- N-phenyl-2,4-dichlorobenzenesulfonamide
- N-(tert-butyl)-benzenesulfonamide
Uniqueness
N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide is unique due to the presence of both tert-butyl and phenyl groups, which enhance its stability and reactivity.
Properties
IUPAC Name |
N-tert-butyl-2,4-dichloro-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)19(13-7-5-4-6-8-13)22(20,21)15-10-9-12(17)11-14(15)18/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGPTGSZERYQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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